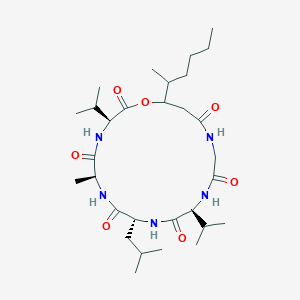

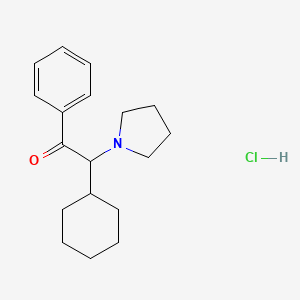

![molecular formula C15H21FN2O B3026023 trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide CAS No. 67579-18-4](/img/structure/B3026023.png)

trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide

Overview

Description

“trans-N,N′-Dimethylcyclohexane-1,2-diamine” is a ligand used to promote N-alkenylation and N-alkylation reactions of amides . It’s also used as a building block for C2-symmetric ligands that are useful in asymmetric catalysis .

Synthesis Analysis

“trans-N,N′-Dimethylcyclohexane-1,2-diamine” can be used as a ligand in the synthesis of various products via copper-catalyzed C-N coupling reactions .Molecular Structure Analysis

The molecular structure of a related compound, “trans-1,2-Diaminocyclohexane”, is an organic compound with the formula C6H10(NH2)2 .Chemical Reactions Analysis

“trans-N,N′-Dimethylcyclohexane-1,2-diamine” can be used as a ligand in the synthesis of vinylsulfoximines obtained from NH sulfoximes and vinyl bromides, and N-arylpyridones obtained via reaction between 2-substituted pyridines and aryl halides .Physical And Chemical Properties Analysis

A related compound, “trans-1,2-Diaminocyclohexane”, has a density of 0.951 g/cm3, a melting point of 14 to 15 °C, and a boiling point of 79 to 81 °C .Scientific Research Applications

Photophysical Properties and Solvent Effects

A study on a related compound, trans-2-[4′-(dimethylamino)styryl]benzimidazole, investigated its intramolecular charge transfer (ICT) characteristics, revealing how solvent polarity affects its emission spectrum. This research could imply similar photophysical behaviors for compounds with comparable structures, including "trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide" (Mishra, Chaterjee, & Krishnamoorthy, 2013).

Synthetic Opioid Research

Although not directly matching the search criteria, significant attention in the literature is given to synthetic opioids with structural similarities to "trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide." For instance, U-47700, a synthetic opioid, has been extensively studied for its binding affinity and effects, pointing to an interest in the pharmacological potential of such compounds (Kyei-Baffour & Lindsley, 2020).

Diagnostic Imaging

Research into the use of fluorinated compounds for diagnostic imaging, particularly in detecting malignant melanoma, represents another application area. Compounds structurally related to "trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide" have been explored for their potential as positron emission tomography (PET) imaging agents, offering insights into designing novel diagnostic probes (Pyo et al., 2020).

properties

IUPAC Name |

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOTVYIQUFADHZ-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101345599 | |

| Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide | |

CAS RN |

67579-18-4 | |

| Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one](/img/structure/B3025946.png)

![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)

![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)

![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)

![4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone](/img/structure/B3025956.png)

![Methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate](/img/structure/B3025961.png)